REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6](Cl)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[I-].[Na+].[NH:18]1[CH2:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>C(O)(C)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]([N:18]2[CH2:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C2=CC=CC=C2)Cl)C=C1
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Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
11.2 g
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Type
|
reactant
|
Smiles
|
N1CCNCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred at 95° C. for 18 hours
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Duration
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18 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Type
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ADDITION
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Details
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the concentrate was poured into a saturated aqueous solution of sodium hydrogencarbonate
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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WASH
|
Details
|
The extract was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The thus-obtained crude product
|
Type
|
CUSTOM
|
Details
|
was used for the next reaction without purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(C2=CC=CC=C2)N2CCNCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |